5-[(3-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3-Chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chlorophenylamino group at position 5 and a 2,5-diethoxyphenyl carboxamide moiety at position 2. This compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, particularly in oncology and antiparasitic research . The structural uniqueness of this compound lies in its ethoxy-rich aromatic substituents, which may enhance lipophilicity and influence target-binding specificity compared to analogs with smaller or more polar groups.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(2,5-diethoxyphenyl)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-3-27-14-8-9-16(28-4-2)15(11-14)22-19(26)17-18(24-25-23-17)21-13-7-5-6-12(20)10-13/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWYMSSBGWLGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- However, analogs with ethoxy or chloroaryl groups (e.g., N-(2,5-dimethoxyphenyl) derivatives) show moderate to high growth inhibition (GP = -13.42% to -27.30%) in renal (RXF 393) and CNS (SNB-75) cancer cells .
- c-Met Inhibitors : Compounds with trifluoromethyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide) exhibit potent activity against lung cancer NCI-H522 cells (GP = 68.09%) and induce apoptosis via kinase inhibition .
- B-Raf Kinase Inhibitors: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate demonstrates inhibitory activity against B-Raf kinase, a target in melanoma and colorectal cancers .
Comparison : The target compound’s ethoxy substituents may shift its selectivity toward different kinase families or cancer types compared to CF₃-containing analogs.
Antiparasitic and Antibacterial Activity
- Trypanosoma cruzi Inhibitors: Triazole-4-carboxamides with sulfonyl or indole groups show moderate activity against T. cruzi .
- LexA Autoproteolysis Inhibitors : Derivatives such as 4-arylsulfonyl-5-amine-1H-1,2,3-triazoles disrupt bacterial SOS response pathways .
Implications for Target Compound: The 3-chlorophenylamino group’s electron-withdrawing nature may enhance binding to parasitic or bacterial targets, though this requires experimental validation.
Pharmacokinetic and Metabolic Stability
- Metabolism of CAI Analogs: The clinical candidate CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) is metabolized into inactive benzophenone (M1) and glucuronide derivatives, limiting its efficacy .
- Ethoxy substituents are less prone to hydrolysis than ester or amide linkages in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
